molecular formula C22H27FN2O4S B2953937 1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 921915-65-3

1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

カタログ番号: B2953937
CAS番号: 921915-65-3
分子量: 434.53
InChIキー: XLSYLPPSAFAGCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a high-purity chemical compound designed for pharmaceutical and life science research applications. This specialized molecule features a complex benzoxazepin core structure substituted with an isobutyl group and dimethyl constituents at the 5 and 3 positions respectively, combined with a 4-oxo functionality that creates a tetrahydro framework . The compound is further modified with a 1-(2-fluorophenyl)methanesulfonamide moiety attached at the 7-position of the benzoxazepin ring system, representing a structurally sophisticated scaffold for investigational purposes. Researchers exploring structure-activity relationships in heterocyclic compounds will find particular value in this molecule's balanced molecular geometry and electronic distribution. The strategic incorporation of fluorine at the ortho position of the phenyl ring and the sulfonamide linkage presents opportunities for studying molecular interactions with biological targets, potentially including enzyme systems and cellular receptors . The compound shares structural similarities with other documented benzoxazepin derivatives, particularly in its core framework, which has been investigated in various biochemical contexts . This chemical entity is provided exclusively for research applications in laboratory settings and is strictly classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or human use under any circumstances. Researchers should handle this material using appropriate safety protocols, including personal protective equipment and proper engineering controls. Storage recommendations include maintaining the compound in a cool, dry environment protected from light to preserve stability and purity. Technical specifications, including certificate of analysis data, structural characterization information, and handling guidelines are available upon request to support your investigative work.

特性

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-15(2)12-25-19-11-17(9-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)13-16-7-5-6-8-18(16)23/h5-11,15,24H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSYLPPSAFAGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide (CAS Number: 921993-48-8) is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests possible interactions with various biological targets. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H27FN2O4S
  • Molecular Weight : 434.5 g/mol
  • IUPAC Name : N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(2-fluorophenyl)methanesulfonamide

Research indicates that the compound may exhibit its biological effects through modulation of specific molecular pathways. Notably:

  • PARP Inhibition : Similar compounds have shown activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. Inhibition of PARP is particularly relevant in cancer therapy, especially for tumors with BRCA mutations .
  • Cellular Interaction : The compound's structure allows for potential interactions with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes .

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives similar to this compound showed selective cytotoxicity against BRCA-deficient cancer cell lines with IC50 values ranging from 0.079 to 9.45 μM . This suggests potential for targeting specific cancer types.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects through modulation of inflammatory cytokines and pathways involved in chronic inflammation.

Case Study 1: PARP Inhibitors

A study on a series of PARP inhibitors highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells. The findings indicated that small substitutions like fluorine atoms could significantly improve biological activity .

CompoundIC50 Value (μM)Target
Compound A0.079PARP
Compound B9.45PARP

Case Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of similar compounds has revealed that modifications at specific positions on the phenyl ring can enhance binding affinity to target enzymes or receptors .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analog: 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide

Key Differences :

  • Substituent on Benzooxazepine: Isobutyl (target compound) vs. isopentyl (analog).
  • Sulfonamide Aromatic Ring : The target compound has a 2-fluorophenyl group, whereas the analog features a 4-fluoro-3-methylbenzenesulfonamide. The methyl group in the analog may introduce steric hindrance, affecting binding pocket interactions.

Hypothesized Impact :

  • The isopentyl group in the analog could prolong half-life due to increased lipid solubility but may reduce oral bioavailability.
  • The 3-methyl substitution on the sulfonamide ring might alter electronic effects (e.g., electron-withdrawing vs. donating), influencing target affinity .
Patent Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Key Differences :

  • Core Structure: The patent compound replaces the benzooxazepine with a pyrazolo[3,4-d]pyrimidine-chromenone hybrid system, creating a larger, more rigid framework.
  • Substituents : A chromen-4-one moiety and additional fluorophenyl groups are present, which may confer distinct photophysical or redox properties.

Reported Data :

  • Molecular Weight : 589.1 g/mol (vs. ~450–500 g/mol estimated for the target compound).
  • Melting Point : 175–178°C, suggesting high crystallinity and stability.
    Functional Relevance :
  • The chromenone system may enhance fluorescence for imaging applications .

Comparative Data Table

Property/Feature Target Compound 4-fluoro-N-(5-isopentyl-...) Patent Compound
Core Structure Benzo[b][1,4]oxazepine Benzo[b][1,4]oxazepine Pyrazolo[3,4-d]pyrimidine-chromenone
Sulfonamide Substituent 2-fluorophenyl 4-fluoro-3-methylphenyl N-methylbenzenesulfonamide
Alkyl Chain on Oxazepine Isobutyl Isopentyl N/A (chromenone present)
Molecular Weight Not reported (estimated ~470 g/mol) Not reported 589.1 g/mol
Melting Point Not reported Not reported 175–178°C
Potential Applications Enzyme/receptor modulation (inferred from sulfonamide and fluorophenyl groups) Similar to target compound Kinase inhibition, imaging

Research Implications

  • Structure-Activity Relationship (SAR) : The isobutyl-to-isopentyl substitution in benzooxazepines warrants exploration for optimizing pharmacokinetics.
  • Fluorine Effects : Both compounds leverage fluorine’s electronegativity for enhanced binding; however, positional differences (2- vs. 4-fluoro) may dictate target specificity.
  • Synthetic Challenges: The patent compound’s chromenone-pyrazolopyrimidine system requires multi-step synthesis, whereas benzooxazepines offer simpler derivatization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。